molecular formula C6H13NO2 B1524642 2-(Morpholin-3-yl)ethanol CAS No. 399580-64-4

2-(Morpholin-3-yl)ethanol

Cat. No.: B1524642
CAS No.: 399580-64-4
M. Wt: 131.17 g/mol
InChI Key: TVPDWWYLCZDJKD-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)ethanol is a chemical compound characterized by the presence of a morpholine ring attached to an ethanol moiety. This compound is a primary alcohol and a tertiary amino compound, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Morpholin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Ethylene Oxide: Morpholine reacts with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures to facilitate the formation of this compound.

    Purification: The crude product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form morpholine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: Morpholine-3-carboxylic acid.

    Reduction: Morpholine derivatives.

    Substitution: Halogenated morpholine compounds.

Scientific Research Applications

2-(Morpholin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)ethanol depends on its application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Morpholin-3-yl)ethanol can be compared with other morpholine derivatives such as:

    Morpholine: Lacks the ethanol moiety, making it less versatile in certain reactions.

    4-(2-Hydroxyethyl)morpholine: Similar structure but with the hydroxyl group on the 4-position, leading to different reactivity and applications.

    2-Morpholinoethanol: Another similar compound with slight variations in structure and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .

Properties

IUPAC Name

2-morpholin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDWWYLCZDJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697729
Record name 2-(Morpholin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399580-64-4
Record name 2-(Morpholin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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